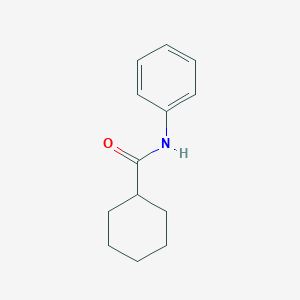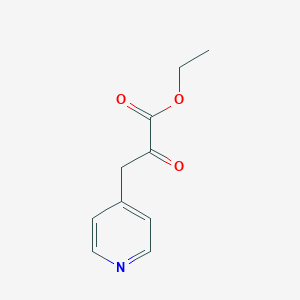
3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of amides and has a molecular formula of C16H22N2O.
Mecanismo De Acción
The mechanism of action of 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide involves the inhibition of acetylcholinesterase activity. This inhibition leads to an increase in the levels of acetylcholine in the brain, which in turn improves memory and learning. Additionally, this compound has been shown to have antioxidant properties, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide have been studied in animal models. Studies have shown that this compound is able to improve cognitive function, reduce oxidative stress, and decrease inflammation in the brain. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide in lab experiments is its ability to inhibit acetylcholinesterase activity, which makes it a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. However, one limitation of using this compound in lab experiments is its synthetic nature, which may limit its applicability in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the further study of its therapeutic potential in the treatment of neurological disorders. Additionally, the study of its antioxidant properties and potential use in the treatment of other diseases such as cancer and cardiovascular disease is an area of interest for future research.
Métodos De Síntesis
The synthesis of 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide has been reported in the literature. The method involves the reaction of 5-methyl-2-pyridylboronic acid with cyclopentylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then treated with propanoyl chloride to yield 3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide.
Aplicaciones Científicas De Investigación
3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide has been studied for its potential as a therapeutic agent in various scientific research applications. One such application is in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that this compound has the ability to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in memory and learning, and its breakdown is associated with the development of Alzheimer's disease.
Propiedades
Número CAS |
6109-85-9 |
|---|---|
Fórmula molecular |
C14H20N2O |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
3-cyclopentyl-N-(5-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C14H20N2O/c1-11-6-8-13(15-10-11)16-14(17)9-7-12-4-2-3-5-12/h6,8,10,12H,2-5,7,9H2,1H3,(H,15,16,17) |
Clave InChI |
WNLCRJJEYGQZFS-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)CCC2CCCC2 |
SMILES canónico |
CC1=CN=C(C=C1)NC(=O)CCC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



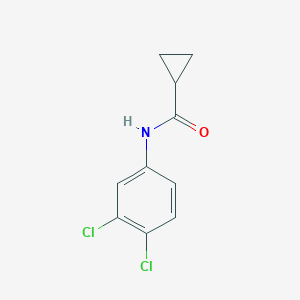

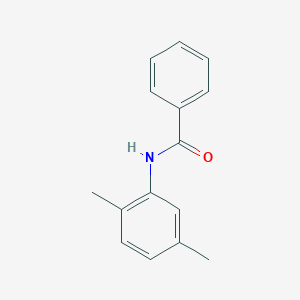

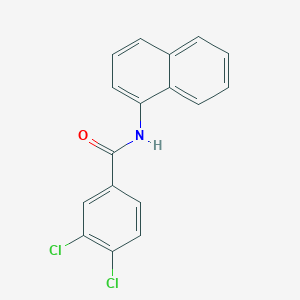

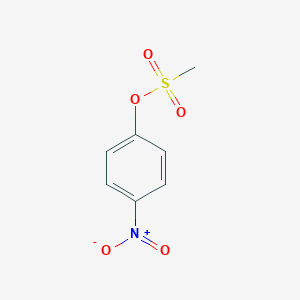

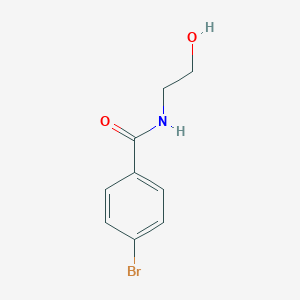
![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)
